Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a substituted 4-oxoquinoline derivative characterized by a cyano (-CN) group at the C7 position and an ethyl ester moiety at C2. This compound belongs to the quinolone family, a class of molecules widely investigated for antimicrobial, anticancer, and antimalarial activities due to their ability to interact with biological targets like DNA gyrase and topoisomerases .
This method typically involves condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization . The cyano group may be introduced via nitrile precursors or post-cyclization modifications.
Applications: Quinolones with electron-withdrawing substituents (e.g., -CN, -F, -CF₃) at C7 are associated with enhanced antibacterial potency, as seen in derivatives like ciprofloxacin . The cyano group’s strong electron-withdrawing nature likely improves DNA-binding affinity and metabolic stability compared to electron-donating substituents.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) |
InChI Key |
JKCITQDSMFGBFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization of Precursors
The primary approach involves the condensation of suitable precursors such as substituted anilines or malonic acid derivatives with ethyl 4-hydroxyquinoline-3-carboxylate or related intermediates, followed by cyclization under controlled conditions.
One method starts with the condensation of malonic acid diethyl ester with an appropriate aniline derivative, followed by heating in high-boiling solvents like diphenyl ether at around 240–255 °C to induce cyclization to the quinoline core. This step yields the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester intermediate, which is crucial for further functionalization.
The cyclization typically requires reflux at elevated temperatures (around 240–255 °C) to ensure complete ring closure, forming the quinoline scaffold in the 4-oxo-1,4-dihydro form rather than its hydroxyquinoline tautomer.
Introduction of the Cyano Group at Position 7
The 7-cyano substituent is introduced by starting from a 7-substituted precursor or via substitution reactions on the quinoline ring.
- Literature indicates that the cyano group can be installed through nucleophilic aromatic substitution or by using 7-cyano-substituted anilines as starting materials, which upon condensation and cyclization yield the desired cyano-substituted quinoline carboxylate.
Esterification and Functional Group Transformations
The ethyl ester at the 3-carboxylate position is typically introduced or preserved during the synthesis by using ethyl esters of the corresponding acids or by esterification of the carboxylic acid intermediates under acidic conditions.
Hydrolysis of esters to acids and subsequent re-esterification or amidation can be used to modify the compound for further derivatives.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes hydrolysis to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives under basic or acidic conditions.
Key Methods and Yields
Mechanistic Insight
-
Base-mediated saponification cleaves the ester to the carboxylate, followed by acidification to the free carboxylic acid .
-
Acidic conditions promote direct ester hydrolysis via protonation of the carbonyl oxygen .
Nucleophilic Substitution at the Ester Position
The ester group participates in nucleophilic substitution reactions with amines and alcohols, forming amides or substituted esters.
Documented Reactions
Key Observations
-
Triethylamine acts as a base to deprotonate nucleophiles and stabilize intermediates .
-
Reactions are typically conducted in dimethylformamide (DMF) under reflux .
Functionalization of the Cyano Group
While direct modifications of the cyano group at position 7 are less documented in the provided sources, analogous quinoline derivatives suggest potential pathways:
Hypothetical Reactions (Based on Structural Analogs)
-
Reduction: Conversion to an amine group using LiAlH₄ or catalytic hydrogenation.
-
Hydrolysis: Formation of a carboxylic acid via acid- or base-mediated conditions.
Caveats
-
Specific experimental data for the 7-cyano variant are lacking in the reviewed literature.
Comparative Analysis of Reaction Conditions
The ester hydrolysis exhibits variability in efficiency depending on the base and solvent system:
Efficiency Ranking
-
LiOH/THF/H₂O : Higher yield (80%) due to improved solubility of intermediates .
-
NaOH/EtOH : Moderate yield (75%) with simpler setup but longer reaction times .
-
Acidic Hydrolysis : Lower practicality due to harsher conditions and unquantified yields .
Stability and Side Reactions
Scientific Research Applications
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
The structural and functional properties of Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate are critically influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Substituent Position and Electronic Effects
Key Observations:
- C7 Substituents: The cyano group’s linear geometry and strong electron-withdrawing nature differentiate it from bulkier groups like -CF₃ or -Br. This may enhance target binding (e.g., DNA gyrase) while maintaining moderate solubility compared to -CF₃ .
- N1 Modifications: Derivatives with alkyl groups at N1 (e.g., ethyl, cyclopropyl) exhibit improved pharmacokinetics by reducing renal toxicity, a common issue in early quinolones .
- Positional Isomerism : Fluoro substituents at C5 (3.8b) vs. C7 (3.8a) alter electronic distribution and activity profiles, underscoring the importance of substitution patterns .
Structural and Crystallographic Insights
- Intermolecular Interactions: The fluoro-substituted derivative () forms antiparallel molecular pairs via C-H···O interactions, whereas the cyano group’s polarity may favor dipole-dipole interactions or hydrogen bonding with water, impacting crystallization and stability .
- Hydrogen Bonding: Amino-substituted analogs () exhibit hydrogen bonding with water molecules in crystal structures, a feature absent in cyano derivatives, which may influence solubility .
Biological Activity
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
1. Chemical Structure and Synthesis
This compound has the molecular formula CHNO and a molar mass of approximately 242.23 g/mol. The compound features a cyano group at the 7-position and an ester functional group at the 3-position, which are critical for its biological activity.
Synthesis Methods
The synthesis typically involves:
- Reactants : Ethyl cyanoacetate and 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
- Conditions : The reaction is conducted in the presence of bases like sodium ethoxide or potassium carbonate under heat to facilitate product formation.
2. Biological Activity
This compound exhibits a range of biological activities:
Antibacterial and Antifungal Properties
Research indicates that this compound has potential antibacterial and antifungal properties. It has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity.
The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division, leading to cell death.
3. Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 8-Methyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate | CHNO | 0.94 | Methyl group at position 8 |
| Methyl 4-Oxo-1,4-Dihydroquinoline-7-Carboxylate | CHNO | 0.87 | Methyl group instead of ethyl |
| Ethyl 8-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate | CHFNO | 0.85 | Fluorine substitution at position 8 |
The presence of the cyano group at the 7-position distinguishes this compound from others in its class, contributing to its specific biological activities and reactivity profile.
4. Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study on Antiviral Activity
A study investigated derivatives of quinoline compounds for their anti-HIV properties. Although Ethyl 7-Cyano was not the primary focus, related compounds demonstrated significant antiviral activity with low cytotoxicity levels .
Antibacterial Efficacy
In vitro testing against various pathogens showed that derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin. For instance, certain derivatives achieved MIC values as low as 12.4 µM against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 7-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can intermediates be characterized?
- Methodology : Synthesis typically involves regioselective functionalization of the quinoline core. For example, ethylation or propargylation reactions (as in related derivatives) require careful control of reaction conditions (e.g., solvent, temperature, and catalysts) to minimize by-products . Structural confirmation of intermediates is achieved via MS, ¹H NMR, IR, and elemental analysis . For nitro-group reduction, stannous chloride in concentrated HCl at room temperature yields diamino derivatives, while reflux in ethanol may hydrolyze esters to carboxylic acids .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- Methodology :
- ¹H NMR : Identifies substituent positions (e.g., cyclopropyl, cyano, or ester groups) through characteristic shifts (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) .
- MS (Mass Spectrometry) : Validates molecular weight and fragmentation patterns, especially for nitro- or cyano-containing derivatives .
- IR Spectroscopy : Confirms functional groups like C=O (ester: ~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and hydrogen-bonded hydroxyls .
Q. How can researchers assess the purity and stability of this compound during synthesis?
- Methodology :
- HPLC/GC : Monitors reaction progress and purity.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for nitro or ester groups prone to decomposition .
- Recrystallization : Use solvents like ethanol or chloroform-acetate mixtures to isolate high-purity crystals .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the quinoline core be addressed?
- Methodology : Regioselectivity in reactions (e.g., ethylation, nitration) depends on electronic and steric factors. For example:
- N-Propargylation : Sharpless click chemistry conditions (Cu(I) catalysis) ensure selective triazole formation at the 7-position .
- Nitro Reduction : Stannous chloride in HCl favors amino retention, while ethanol reflux may hydrolyze esters, requiring pH and solvent polarity optimization .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?
- Methodology :
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., nitro vs. cyano positioning) by revealing bond lengths and angles. For example, C—H⋯O/Cl interactions in crystal packing confirm steric preferences .
- DFT Calculations : Compare experimental NMR/IR data with computed spectra to validate tautomeric forms or hydrogen-bonding networks .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodology :
- Crystal Engineering : Analyze hydrogen bonds (N—H⋯O, C—H⋯O) and π-π stacking using SHELX software . For example, parallel molecular packing via C—H⋯O interactions (3.06–3.54 Å) enhances thermal stability but may reduce solubility .
- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., O⋯H vs. Cl⋯H contacts) to predict solubility or bioavailability .
Q. What experimental designs mitigate by-product formation during cyano or nitro group introduction?
- Methodology :
- Stepwise Functionalization : Prioritize nitro-group introduction before cyano substitution to avoid competing reactions .
- Catalytic Optimization : Use Pd/C for selective hydrogenation of azides to amines without ester cleavage .
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .
Q. How can antimicrobial activity screening be optimized for derivatives of this compound?
- Methodology :
- MIC Assays : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi using broth microdilution. Derivatives with triazole or cyclopropyl groups often show enhanced activity due to improved membrane penetration .
- SAR Studies : Correlate substituent effects (e.g., 8-nitro vs. 7-cyano) with bioactivity using molecular docking (e.g., E. coli DNA gyrase targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
